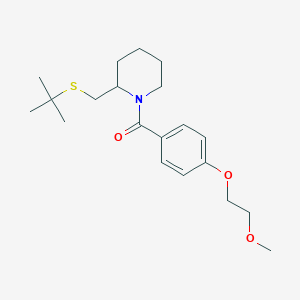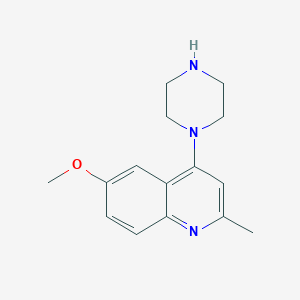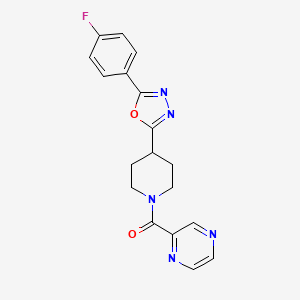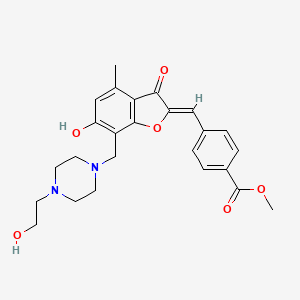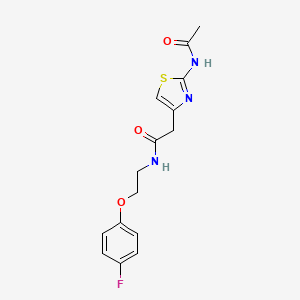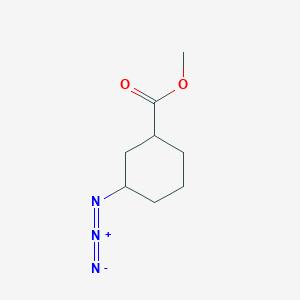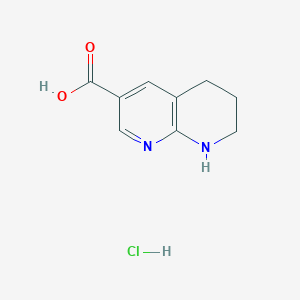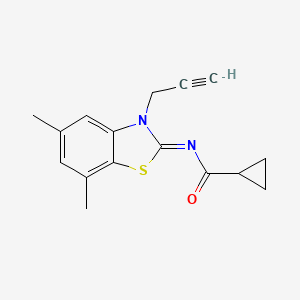![molecular formula C14H16ClNO2 B2728237 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2034289-56-8](/img/structure/B2728237.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a bicyclic derivative with a unique structure, containing both an oxa (oxygen) and an azabicycloheptane ring. The presence of the chlorophenyl group suggests potential biological activity.
Molecular Structure Analysis
The molecular formula is C₅H₁₀ClNO , with a molecular weight of 135.05 g/mol . The structure consists of a bicyclic system, combining an oxa ring (2-oxa-5-azabicyclo[2.2.1]heptane) and a phenylpropanone moiety.
Chemical Reactions Analysis
Limited information exists on the reactivity of this compound. However, it may participate in nucleophilic substitutions, Michael additions, or other ring-opening reactions due to its strained ring system.
Physical And Chemical Properties Analysis
- Purity : Reported as 95% for the hydrochloride salt form.
- Solubility : Solubility in various solvents should be investigated.
- Melting Point : Experimental determination required.
- Stability : Assess stability under different conditions (e.g., temperature, light, pH).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure characterization of compounds related to "1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one" have been explored to understand their molecular configurations and interactions. For example, Wu et al. (2015) synthesized a compound with a similar structure and characterized its molecular configuration using NMR, HRMS spectroscopy, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular C‒H...O interactions (Wu et al., 2015).
Platform for Functional Diversity
Garsi et al. (2022) described a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-l-proline. This work highlights the compound's framework as an embedded γ-amino butyric acid (GABA) analogue, showcasing its potential in drug design, particularly for developing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Potential Antitumor Activity
Singh and Micetich (2003) reported on oxapenam derivatives (4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives) with antitumor activity. These derivatives showed significant in vitro and in vivo tumor growth inhibition, highlighting the potential of structurally related compounds in cancer therapy (Singh & Micetich, 2003).
Synthesis of Bicyclic β-Lactams
Mollet et al. (2012) demonstrated the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are structurally related to the compound . This synthesis pathway offers insights into the creation of bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Safety And Hazards
Safety data is scarce. As with any novel compound, precautions should be taken during handling, storage, and disposal. Consult safety guidelines and perform risk assessments.
Future Directions
- Biological Evaluation : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Optimization : Develop efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.
- Toxicology Studies : Assess safety profiles.
- Patent Exploration : Investigate patent literature for related compounds.
Please note that detailed papers on this specific compound are limited, but further research may yield additional insights. 🌱🔬
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHFUCXFJUXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

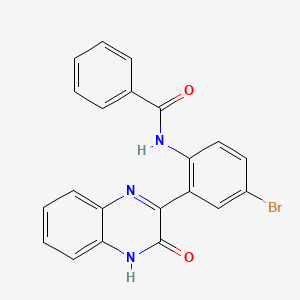
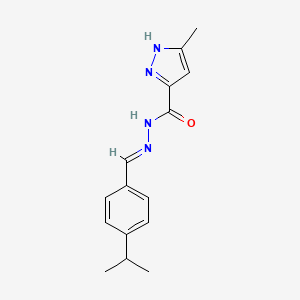
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
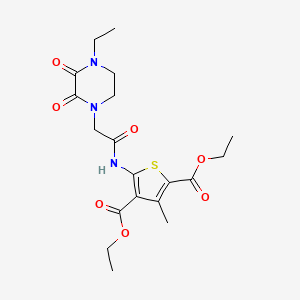
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)
